Methyl(((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate
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Overview
Description
Methyl((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate is a complex organic compound with a unique structure that includes a purine base, an amino group, and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps in the synthesis may include:
Protection of the amino group: The amino group on the purine base is protected using a suitable protecting group to prevent unwanted reactions.
Coupling reactions: The protected amino group is then coupled with the phosphoryl group using reagents such as phosphoramidites or phosphorochloridates under controlled conditions.
Deprotection: The protecting group is removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Methyl((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar purine base.
Phosphorylated nucleotides: Compounds with phosphoryl groups attached to nucleosides.
Uniqueness
Methyl((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N6O5P- |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]-methylamino]propanoate |
InChI |
InChI=1S/C19H25N6O5P/c1-13(9-25-11-23-16-17(20)21-10-22-18(16)25)29-12-31(28,24(3)14(2)19(26)27)30-15-7-5-4-6-8-15/h4-8,10-11,13-14H,9,12H2,1-3H3,(H,26,27)(H2,20,21,22)/p-1/t13-,14+,31?/m1/s1 |
InChI Key |
OTVPGQTXARMPIK-JMRRJAMASA-M |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N(C)[C@@H](C)C(=O)[O-])OC3=CC=CC=C3 |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N(C)C(C)C(=O)[O-])OC3=CC=CC=C3 |
Origin of Product |
United States |
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